molecular formula C13H13ClN2O B1466899 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine CAS No. 1466188-21-5

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine

Cat. No. B1466899
CAS RN: 1466188-21-5
M. Wt: 248.71 g/mol
InChI Key: RAHCDFZHTVQDSI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antitumor Agent Synthesis

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine is utilized as a key intermediate in the synthesis of dasatinib, a potent antitumor agent. The process involves a series of reactions starting from 2-chloro-6-methylaniline, leading to the final product with significant yields (Zang Jia-liang et al., 2009).

Antiviral Activity

Derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which could be structurally related to 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine, have shown marked inhibition of retrovirus replication, including human immunodeficiency virus (HIV) in cell cultures. These findings suggest potential applications in antiviral therapies (D. Hocková et al., 2003).

Pharmaceutical and Explosive Industry Precursor

4,6-Dihydroxy-2-methylpyrimidine, closely related to the chemical structure of interest, is highlighted for its applications in the synthesis of products with medicinal value and in the production of high explosives. The economic synthesis process developed for this compound underlines its industrial significance (R. Patil et al., 2008).

Process Chemistry Research

The synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, serves as an important step in creating synthetic anticancer drugs like dasatinib. The research focuses on optimizing the synthesis conditions to improve yield, demonstrating the compound’s pivotal role in medicinal chemistry (Guo Lei-ming, 2012).

Anticancer Cell Inhibition

New α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore, structurally analogous to the compound of interest, were synthesized and evaluated for their potential to inhibit DU145 and A549 cancer cell lines. This research underscores the compound's utility in developing new anticancer drugs (Gajjala Raghavendra Reddy et al., 2020).

Mechanism of Action

The mechanism of action of “4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of “4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHCDFZHTVQDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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